(Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its complex structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and a morpholino-oxobutyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced through a condensation reaction between the thiazolidinone intermediate and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Morpholino-Oxobutyl Side Chain: The final step involves the reaction of the intermediate with 4-morpholino-4-oxobutyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.
Medicine
In the field of medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-methoxybenzylidene)-2-thioxothiazolidin-4-one: Lacks the morpholino-oxobutyl side chain.
(Z)-5-(3-methoxybenzylidene)-3-(4-piperidino-4-oxobutyl)-2-thioxothiazolidin-4-one: Contains a piperidino-oxobutyl side chain instead of a morpholino-oxobutyl side chain.
Uniqueness
(Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is unique due to the presence of the morpholino-oxobutyl side chain, which imparts distinct chemical and biological properties. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-24-15-5-2-4-14(12-15)13-16-18(23)21(19(26)27-16)7-3-6-17(22)20-8-10-25-11-9-20/h2,4-5,12-13H,3,6-11H2,1H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDRGRPKYMPOLJ-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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